molecular formula C12H14N2O B11788329 4-(4-Isopropoxyphenyl)-1H-pyrazole

4-(4-Isopropoxyphenyl)-1H-pyrazole

Cat. No.: B11788329
M. Wt: 202.25 g/mol
InChI Key: ZAIXMJMXTHOENK-UHFFFAOYSA-N
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Description

4-(4-Isopropoxyphenyl)-1H-pyrazole is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions. The presence of the isopropoxyphenyl group at the 4-position of the pyrazole ring imparts unique chemical and physical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Isopropoxyphenyl)-1H-pyrazole typically involves the reaction of 4-isopropoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the desired pyrazole compound. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(4-Isopropoxyphenyl)-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas, palladium catalyst, and other reducing agents.

    Substitution: Halogens, electrophiles, and nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions include various substituted pyrazole derivatives, which can have different functional groups attached to the pyrazole ring, enhancing their chemical and biological properties .

Scientific Research Applications

4-(4-Isopropoxyphenyl)-1H-pyrazole has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-Isopropoxyphenyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Isopropoxyphenyl)-1H-pyrazole is unique due to its specific substitution pattern and the presence of the isopropoxyphenyl group. This imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

Molecular Formula

C12H14N2O

Molecular Weight

202.25 g/mol

IUPAC Name

4-(4-propan-2-yloxyphenyl)-1H-pyrazole

InChI

InChI=1S/C12H14N2O/c1-9(2)15-12-5-3-10(4-6-12)11-7-13-14-8-11/h3-9H,1-2H3,(H,13,14)

InChI Key

ZAIXMJMXTHOENK-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C2=CNN=C2

Origin of Product

United States

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